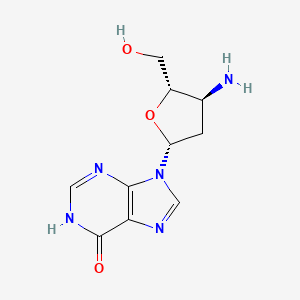
2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%
Übersicht
Beschreibung
2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine (5FHP) is an organic heterocyclic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 162-164 °C. 5FHP is a hydrophilic compound, which can be dissolved in water with relative ease. It is a relatively new compound, first synthesized in 2009, and has since been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Since its synthesis in 2009, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been used in various scientific research applications. It has been used in studies of the effects of different drugs on the brain, as well as studies of the effects of certain drugs on the cardiovascular system. It has also been used in studies of the effects of certain drugs on the immune system, as well as studies of the effects of certain drugs on the reproductive system. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been used in studies of the effects of certain drugs on cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been linked to various health benefits, including anti-inflammatory and anti-cancer effects. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of certain other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of COX-2 activity has been linked to various health benefits, including anti-inflammatory and anti-cancer effects. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of certain other enzymes, such as monoamine oxidase (MAO).
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in laboratory experiments offers several advantages. It is a relatively new compound, and thus provides researchers with a greater range of possibilities for experimentation. Additionally, it is a hydrophilic compound, which makes it easier to dissolve in water and use in various laboratory experiments.
However, there are also certain limitations to the use of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in scientific research is still in its early stages, and thus there are many potential future directions for experimentation. For example, further research could be done on the effects of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% on the immune system, as well as its effects on the cardiovascular system. Additionally, further research could be done on the effects of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% on cancer cells, as well as its effects on the reproductive system. Additionally, further research could be done on the mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%, as well as its potential therapeutic applications. Finally, further research could be done on the synthesis of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%, as well as its potential industrial applications.
Synthesemethoden
The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is a multi-step process that begins with the preparation of 4-fluoro-2-hydroxybenzoic acid. This is accomplished by reacting 4-fluorobenzene with sodium hydroxide and hypochlorous acid, followed by a reaction with sodium nitrite and hydrochloric acid. The resulting product is then reacted with pyridine and acetic anhydride to obtain 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%.
Eigenschaften
IUPAC Name |
6-(4-fluoro-2-hydroxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-1-3-9(11(15)5-7)10-4-2-8(14)6-13-10/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMQJCHTOXGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695519 | |
| Record name | 3-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261944-30-2 | |
| Record name | 3-Pyridinol, 6-(4-fluoro-2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















